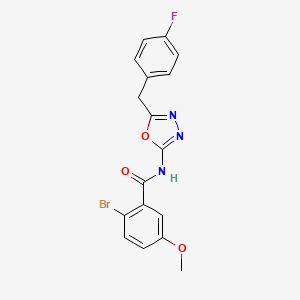

2-bromo-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-5-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

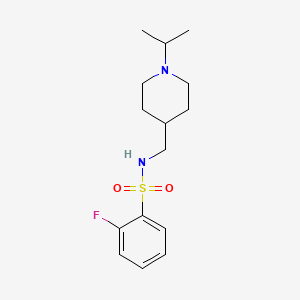

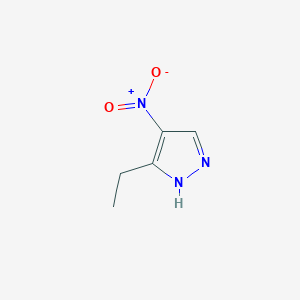

- Structure : The compound consists of a benzene ring with a bromine atom, a fluorobenzyl group, an oxadiazole ring, and a methoxybenzamide moiety .

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of 2-bromo-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-5-methoxybenzamide is crucial for understanding its properties and interactions. Refer to the SMILES notation: C₁=CC=C(C(=C₁)S(=O)(=O)NCC₂=CC=C(C=C₂)F)Br .

Chemical Reactions Analysis

The compound may participate in various chemical reactions, such as nucleophilic substitutions, amidations, and cyclizations. Investigating its reactivity with other functional groups is essential for understanding its behavior .

Scientific Research Applications

Anticancer Properties

The compound’s brominated oxadiazole ring system and benzamide moiety make it an intriguing candidate for cancer research. Researchers have explored its effects on cancer cell lines, investigating its potential as an antiproliferative agent. Preliminary studies suggest that it may inhibit tumor growth by interfering with cell cycle progression or inducing apoptosis .

Anti-Inflammatory Activity

Given its structural resemblance to known anti-inflammatory agents, scientists have investigated whether this compound exhibits similar properties. In vitro and in vivo studies have explored its impact on inflammatory pathways, including cytokine production and NF-κB signaling. Further research is needed to validate its potential as an anti-inflammatory drug .

Antimicrobial Effects

The presence of the oxadiazole ring and fluorobenzyl group suggests possible antimicrobial activity. Researchers have evaluated its efficacy against bacterial strains, including both Gram-positive and Gram-negative bacteria. Additionally, investigations into its antifungal properties have been conducted. These studies aim to identify potential novel antibiotics or antifungal agents .

Neuroprotective Potential

The methoxybenzamide moiety hints at neuroprotective properties. Researchers have explored its effects on neuronal cell lines and animal models, assessing its ability to mitigate oxidative stress, inflammation, or excitotoxicity. Understanding its mechanisms of action may lead to therapeutic interventions for neurodegenerative diseases .

Chemical Biology and Target Identification

Scientists have used this compound as a chemical probe to identify its protein targets within cells. By employing affinity-based methods, they aim to uncover specific binding partners and elucidate its mode of action. Such studies contribute to our understanding of cellular processes and potential drug targets .

Structure-Activity Relationship (SAR) Studies

Researchers have synthesized analogs of this compound with modifications to different functional groups. These SAR studies help establish structure-activity relationships, guiding medicinal chemists in designing more potent derivatives. By optimizing the compound’s structure, they aim to enhance its biological activity .

properties

IUPAC Name |

2-bromo-N-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-5-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrFN3O3/c1-24-12-6-7-14(18)13(9-12)16(23)20-17-22-21-15(25-17)8-10-2-4-11(19)5-3-10/h2-7,9H,8H2,1H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGOVZITWXUDJKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrFN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-5-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-2-[4-[(4-fluorobenzyl)amino]-2-oxoquinazolin-1(2H)-yl]acetamide](/img/structure/B2781308.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2781313.png)

![N-[(5-methyl-2-furyl)methyl]cyclopropanamine hydrochloride](/img/no-structure.png)

![N1-(3-chlorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2781318.png)

![2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B2781321.png)

![3-[(2S,4S)-4-Methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2781330.png)